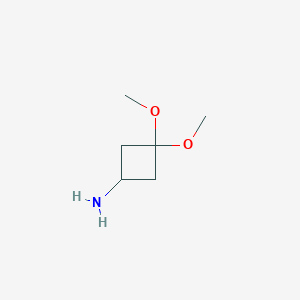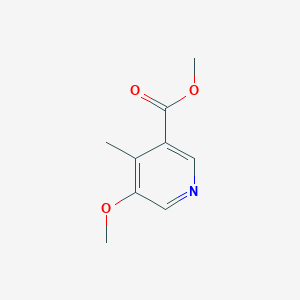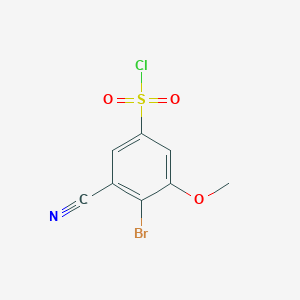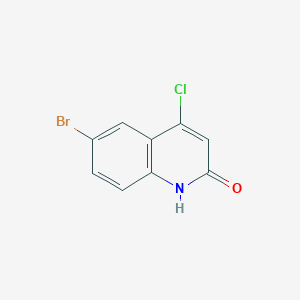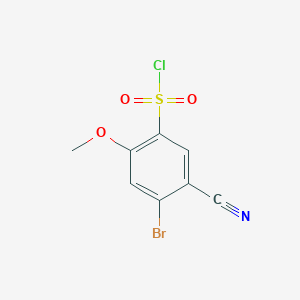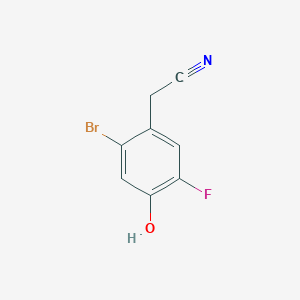
1-フェニル-2-(1H-1,2,3-トリアゾール-1-イル)エタンアミン二塩酸塩
説明
1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride is a useful research compound. Its molecular formula is C10H14Cl2N4 and its molecular weight is 261.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
創薬
1-フェニル-2-(1H-1,2,3-トリアゾール-1-イル)エタンアミン二塩酸塩 のトリアゾール環は、ペプチド結合の模倣と水素結合への関与能力により、医薬品化合物によく見られるモチーフです。この化合物は、さまざまな疾患の治療における潜在的な用途を持つ新規薬物の開発のための足場として役立ちます。 既知のファーマコフォアとの構造的類似性により、幅広い生物学的標的に結合することができます .
有機合成
有機化学では、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用することができます。 そのトリアゾール環は、触媒反応における指向基または金属触媒によるクロスカップリング反応における配位子として作用し、炭素-炭素結合と炭素-ヘテロ原子結合の形成を促進します .
高分子化学
この化合物の堅牢性とさまざまな条件下での安定性は、ポリマーへの組み込みに適しています。 これを使用して、熱安定性、機械的強度、耐薬品性などの特性が向上した新規材料を作成することができます .
超分子化学
水素結合を形成する能力により、1-フェニル-2-(1H-1,2,3-トリアゾール-1-イル)エタンアミン二塩酸塩 は超分子構造の設計に使用できます。 これらの構造は、分子マシンの開発、センサー、自己組織化材料に用途があります .
生体結合
この化合物の反応性基は、生体結合技術に適した候補です。 これは、さまざまな表面または互いに生体分子を結合するために使用でき、これは標的型薬物送達システム、診断ツール、生体適合性材料の作成に役立ちます .
蛍光イメージング
トリアゾール誘導体は、蛍光特性で知られています。 この化合物は、潜在的に蛍光プローブとして修飾してイメージングアプリケーションで使用でき、生物学的プロセスの視覚化と病気の診断を支援します .
材料科学
トリアゾール環の固有の安定性により、過酷な条件に耐えることができる材料の開発が可能になります。 この化合物は、さまざまな技術的用途で価値のある特定の電気的、光学的、または磁気的特性を持つ材料を合成するために使用できます .
腐食防止
工業用途の分野では、この化合物の誘導体は、特に銅合金に対する腐食防止剤として作用することができます。 これは、機械やインフラストラクチャの金属部品の寿命を延ばすために不可欠です .
作用機序
Target of Action
The primary target of 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
The compound interacts with its target, the Carbonic Anhydrase-II enzyme, by binding directly to the active site residues of the enzyme . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in this compound contributes to its overall activity .
Biochemical Pathways
The compound’s interaction with the Carbonic Anhydrase-II enzyme affects the enzyme’s ability to catalyze the hydration of carbon dioxide. This can have downstream effects on various biochemical pathways, particularly those involved in maintaining pH balance and fluid balance in the body .
Pharmacokinetics
Similar compounds have been shown to possess drug-like properties
Result of Action
The compound’s interaction with the Carbonic Anhydrase-II enzyme results in the inhibition of the enzyme’s activity . This can lead to changes in pH and fluid balance within the body. The specific molecular and cellular effects of this action would depend on the extent of enzyme inhibition and the physiological context in which it occurs.
Action Environment
The efficacy and stability of 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride can be influenced by various environmental factors. For instance, the compound’s inhibitory activity can be affected by the presence of other molecules that compete for binding to the Carbonic Anhydrase-II enzyme Additionally, factors such as pH and temperature could potentially affect the compound’s stability and efficacy
生化学分析
Biochemical Properties
1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, triazole derivatives, including 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride, have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in neurotransmission . These interactions are primarily based on the compound’s ability to form hydrogen bonds and engage in dipole-dipole interactions with the active sites of these enzymes .
Cellular Effects
1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride exhibits significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been reported to induce apoptosis in cancer cells by disrupting tubulin polymerization and inhibiting cell cycle progression . Additionally, 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride can modulate the expression of genes involved in oxidative stress response and inflammation .
Molecular Mechanism
The molecular mechanism of action of 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to interact with the colchicine binding site of tubulin, thereby inhibiting tubulin polymerization and disrupting microtubule dynamics . This interaction ultimately leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s ability to inhibit AChE and BuChE is attributed to its binding interactions with the active sites of these enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that triazole derivatives, including 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride, exhibit high chemical stability, making them resistant to acidic or basic hydrolysis and oxidation . Prolonged exposure to the compound can lead to gradual degradation and reduced efficacy in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of optimizing dosage levels to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are facilitated by enzymes such as cytochrome P450s, which play a crucial role in the compound’s detoxification and elimination from the body . Additionally, the compound’s interactions with metabolic enzymes can influence metabolic flux and alter metabolite levels .
Transport and Distribution
The transport and distribution of 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein (P-gp), which regulate its intracellular concentration . Additionally, binding proteins, such as albumin, can facilitate the compound’s distribution within the bloodstream and its accumulation in target tissues . These transport and distribution mechanisms play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize in the cytoplasm and nucleus, where it can interact with target biomolecules and exert its effects . The subcellular localization of the compound can influence its activity, stability, and overall therapeutic potential.
特性
IUPAC Name |
1-phenyl-2-(triazol-1-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.2ClH/c11-10(8-14-7-6-12-13-14)9-4-2-1-3-5-9;;/h1-7,10H,8,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBQUBLBHKROJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=CN=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methoxy[1-(2-methylphenyl)ethyl]amine hydrochloride](/img/structure/B1477860.png)
